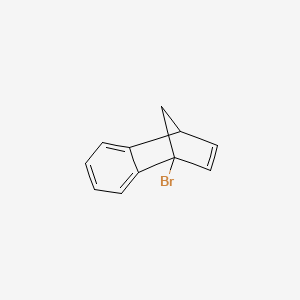
1-Bromo-1,4-dihydro-1,4-methanonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1,4-dihydro-1,4-methanonaphthalene is a chemical compound with the molecular formula C11H9Br It is a derivative of 1,4-dihydro-1,4-methanonaphthalene, where a bromine atom is attached to the carbon atom in the bridgehead position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-1,4-dihydro-1,4-methanonaphthalene can be synthesized through several methods. One common approach involves the bromination of 1,4-dihydro-1,4-methanonaphthalene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1,4-dihydro-1,4-methanonaphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of various substituted derivatives.
Reduction Reactions: The compound can be reduced to 1,4-dihydro-1,4-methanonaphthalene using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the compound to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in carbon tetrachloride or chloroform under reflux.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1,4-dihydro-1,4-methanonaphthalene.
Oxidation: Corresponding ketones or carboxylic acids.
Scientific Research Applications
1-Bromo-1,4-dihydro-1,4-methanonaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1,4-dihydro-1,4-methanonaphthalene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the compound is reduced by the transfer of hydride ions from the reducing agent. In oxidation reactions, the compound is oxidized by the transfer of oxygen atoms from the oxidizing agent .
Comparison with Similar Compounds
1-Bromo-1,4-dihydro-1,4-methanonaphthalene can be compared with other similar compounds such as:
1,4-Dihydro-1,4-methanonaphthalene: The parent compound without the bromine atom.
1,4-Dihydro-1,4-methanonaphthalene-5,8-diol: A derivative with hydroxyl groups at positions 5 and 8.
1,4-Dihydro-1,4-methanonaphthalene-2-methyl: A derivative with a methyl group at position 2.
These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
CAS No. |
23537-80-6 |
|---|---|
Molecular Formula |
C11H9Br |
Molecular Weight |
221.09 g/mol |
IUPAC Name |
1-bromotricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C11H9Br/c12-11-6-5-8(7-11)9-3-1-2-4-10(9)11/h1-6,8H,7H2 |
InChI Key |
WWCIEGRATKCRJN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1(C3=CC=CC=C23)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















